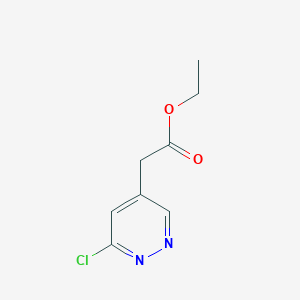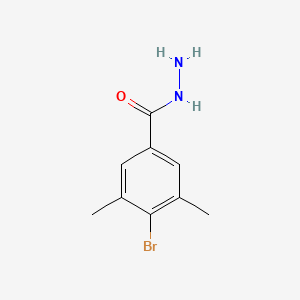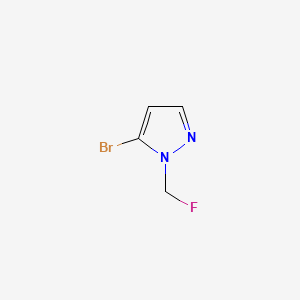
5-Bromo-1-(fluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(fluoromethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a fluoromethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(fluoromethyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method is the electrophilic bromination of 1-(fluoromethyl)-1H-pyrazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(fluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1-(fluoromethyl)-1H-pyrazole, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-(fluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty materials. Its reactivity makes it a valuable intermediate in the production of various functionalized products.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(fluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluoromethyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-1-(chloromethyl)-1H-pyrazole
- 5-Bromo-1-(trifluoromethyl)-1H-pyrazole
Uniqueness
Compared to its analogs, 5-Bromo-1-(fluoromethyl)-1H-pyrazole offers a unique combination of bromine and fluoromethyl groups. This combination can enhance its reactivity and potential applications in various fields. The fluoromethyl group, in particular, can impart unique electronic properties that are beneficial in drug design and materials science.
Properties
Molecular Formula |
C4H4BrFN2 |
|---|---|
Molecular Weight |
178.99 g/mol |
IUPAC Name |
5-bromo-1-(fluoromethyl)pyrazole |
InChI |
InChI=1S/C4H4BrFN2/c5-4-1-2-7-8(4)3-6/h1-2H,3H2 |
InChI Key |
SGTNLOAPNMDSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)

![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)
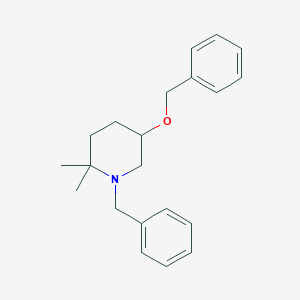
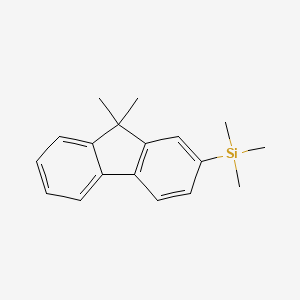
![2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)

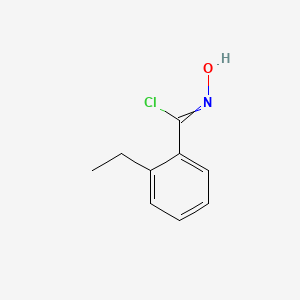

![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
